2,3-Difluoropyridine-4-carbaldehyde
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Overview
Description
2,3-Difluoropyridine-4-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C6H3F2NO and a molecular weight of 143.09 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2nd and 3rd positions of the pyridine ring and an aldehyde group at the 4th position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoropyridine-4-carbaldehyde typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) . These reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoropyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Difluoropyridine-4-carboxylic acid.
Reduction: 2,3-Difluoropyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoropyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorinated analogs of biologically active compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2,3-difluoropyridine-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis. The aldehyde group allows for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoropyridine: Lacks the aldehyde group, making it less versatile in functionalization.
4-Chloro-3-fluoropyridine: Contains a chlorine atom instead of a second fluorine atom, leading to different reactivity.
2,5-Difluoropyridine: Fluorine atoms are positioned differently, affecting the compound’s chemical properties.
Uniqueness
2,3-Difluoropyridine-4-carbaldehyde is unique due to the combination of fluorine atoms and an aldehyde group, which provides a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .
Properties
IUPAC Name |
2,3-difluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQNHSVEDQAMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704705 |
Source
|
Record name | 2,3-Difluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-65-9 |
Source
|
Record name | 2,3-Difluoropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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